molecular formula C8H10N2O3 B2741883 Ethyl 2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylate CAS No. 2073912-30-6

Ethyl 2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylate

Cat. No.: B2741883
CAS No.: 2073912-30-6
M. Wt: 182.179
InChI Key: CJFMIYYZACKKDF-UHFFFAOYSA-N
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Description

Ethyl 2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylate (CAS 2073912-30-6) is a high-purity heterocyclic building block designed for advanced chemical and pharmaceutical research . This compound, with a molecular formula of C8H10N2O3 and a molecular weight of 182.18 g/mol, is a valuable scaffold in medicinal chemistry and drug discovery . The ester functional group provides a versatile handle for further synthetic modification, allowing researchers to synthesize a diverse array of derivatives, such as the corresponding carboxylic acid (CAS 1286755-21-2) . It is offered with a typical purity of 97-98% . Researchers should handle this material with appropriate precautions; safety information indicates potential hazards including toxicity if swallowed, skin and eye irritation, and respiratory irritation . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 2,3-dihydropyrazolo[5,1-b][1,3]oxazole-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-2-12-8(11)6-5-9-10-3-4-13-7(6)10/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJFMIYYZACKKDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N(CCO2)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl oxazole-5-carboxylate with hydrazine derivatives, followed by cyclization to form the pyrazolo[5,1-b]oxazole ring system . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of functionalized pyrazolo[5,1-b]oxazole compounds.

Scientific Research Applications

Pharmacological Applications

Ethyl 2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylate is known for its diverse pharmacological activities. Research indicates that compounds of this class can exhibit:

  • Antimicrobial Activity : Studies have shown that pyrazole derivatives can possess significant antimicrobial properties, making them potential candidates for developing new antibiotics or antifungal agents. For instance, a study highlighted the synthesis of various pyrazole derivatives that demonstrated inhibitory effects against several bacterial strains .
  • Anti-inflammatory Effects : Some derivatives have been noted for their anti-inflammatory activities. The mechanism often involves the modulation of inflammatory pathways, which can be leveraged in treating inflammatory diseases .
  • Anticancer Properties : Preliminary investigations suggest that this compound may interact with cancer cell lines, potentially inhibiting their proliferation. Research into related compounds has indicated that structural modifications can enhance their cytotoxic effects against various tumors .

Synthesis and Research Findings

The synthesis of this compound typically involves multi-step organic reactions:

  • Condensation Reactions : The initial step often includes the condensation of appropriate hydrazines with carbonyl compounds to form pyrazole intermediates.
  • Cyclization Processes : Further cyclization leads to the formation of the oxazole ring structure.
  • Carboxylation : The introduction of carboxylate groups is crucial for enhancing biological activity.

Research has demonstrated that optimizing reaction conditions (e.g., temperature, solvent) can significantly affect the yield and purity of the final product .

Case Study 1: Antimicrobial Activity

In a study published in 2018, researchers synthesized various pyrazole derivatives and evaluated their antimicrobial efficacy against common pathogens. This compound was among those tested and showed promising results against Gram-positive bacteria .

Case Study 2: Anti-inflammatory Effects

A recent investigation into the anti-inflammatory properties of pyrazole derivatives indicated that this compound could inhibit pro-inflammatory cytokines in vitro. This suggests its potential use in treating conditions like arthritis or other inflammatory disorders .

Mechanism of Action

The mechanism of action of ethyl 2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in antimicrobial research, it may inhibit key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Ethyl 2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylate Ethyl ester at position 7 C₈H₁₀N₂O₃ 182.18 High purity (≥97%); synthetic intermediate
Ethyl 7-iodo-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate Iodo at 7, ethyl ester at 6 C₈H₉IN₂O₃ 308.07 Higher density (2.09 g/cm³), lower pKa (-1.31); potential electrophilic reactivity
7-Chloro-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid Chloro at 7, carboxylic acid at 6 C₇H₅ClN₂O₃ 200.58* Increased acidity; enhanced solubility in basic media
7-Bromo-2-methyl-2,3-dihydropyrazolo[5,1-b]oxazole Bromo at 7, methyl at 2 C₆H₇BrN₂O 203.04 Lipophilic; lacks ester group; potential for halogen-based coupling
Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate Bromo at 2, ethyl ester at 7 (thiazole core) - - Thiazole ring offers distinct electronic properties; medicinal chemistry applications

*Estimated based on structural similarity.

Key Differences and Implications

Halogen Substituents :

  • The iodo and bromo analogs exhibit higher molecular weights and densities compared to the parent compound, which may reduce solubility in polar solvents . Halogens also enhance electrophilicity, enabling participation in cross-coupling reactions (e.g., Suzuki or Ullmann couplings).
  • The chloro analog’s carboxylic acid group increases acidity (pKa ~2–3 estimated), making it more water-soluble than the ethyl ester derivative .

Ester vs. Carboxylic Acid :

  • The ethyl ester group in the target compound improves lipophilicity, favoring membrane permeability in drug design. In contrast, the carboxylic acid analog may serve as a polar metabolite or prodrug .

Heterocyclic Core Modifications :

  • Replacing the oxazole ring with a thiazole (as in the imidazo-thiazole derivative) introduces sulfur, altering electronic properties and hydrogen-bonding capacity. This modification could influence binding affinity in biological targets .

Biological Activity

Ethyl 2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylate (EDPOC) is a heterocyclic compound characterized by a unique bicyclic structure that includes both pyrazole and oxazole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article provides a detailed overview of the biological activity of EDPOC, including its mechanisms of action, synthesis methods, and relevant research findings.

  • Molecular Formula : C₈H₁₀N₂O₃
  • Molecular Weight : 182.18 g/mol
  • Appearance : White solid

The biological activity of EDPOC is primarily attributed to its ability to interact with specific molecular targets involved in various biological pathways. Preliminary studies suggest that EDPOC may:

  • Inhibit Enzymes : Particularly those involved in bacterial cell wall synthesis, contributing to its antimicrobial properties.
  • Modulate Inflammatory Pathways : By interacting with receptors and enzymes related to inflammation and pain response.

Antimicrobial Activity

Research indicates that EDPOC exhibits significant antimicrobial activity against various pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, showing promising results.

PathogenInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli20
Bacillus subtilis17
Candida albicansNotable inhibition

In comparative studies, EDPOC's effectiveness was evaluated against standard antibiotics like amoxicillin, demonstrating competitive inhibition in bacterial growth .

Anti-inflammatory Activity

EDPOC has shown potential as an anti-inflammatory agent. It appears to modulate key signaling pathways associated with inflammation:

  • Cytokine Modulation : EDPOC may reduce the production of pro-inflammatory cytokines.
  • Inhibition of COX Enzymes : It may act as an inhibitor of cyclooxygenase (COX) enzymes involved in the inflammatory response.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of EDPOC against various bacterial strains, finding it effective at concentrations comparable to standard treatments. The compound exhibited a broad spectrum of activity, particularly against E. coli and S. aureus.
  • Anti-inflammatory Effects : In vitro studies demonstrated that EDPOC significantly decreased the levels of inflammatory markers in cell cultures exposed to inflammatory stimuli. This suggests its potential utility in treating inflammatory conditions.
  • Structure-Activity Relationship (SAR) : Research has indicated that modifications to the ethyl group or the carboxylate position can enhance the biological activity of EDPOC, leading to derivatives with improved potency against specific targets .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Cyclization Reactions : The compound is synthesized through cyclization of ethyl oxazole-5-carboxylate with hydrazine derivatives under controlled conditions.
  • Optimization for Yield and Purity : Industrial production may utilize continuous flow reactors and automated systems to maximize efficiency and minimize by-products.

Q & A

Q. What are the established synthetic routes for Ethyl 2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylate?

The synthesis typically involves cyclization of precursors such as hydrazine derivatives with aldehydes or ketones. For example, pyrazolooxazole cores can be formed via non-catalytic Biginelli reactions using 5-amino-3-arylpyrazole-4-carbonitriles and active 1,3-dicarbonyl compounds in DMF under reflux, yielding fused heterocycles with moderate purity (60–80%) . Alternative methods include thermolysis of intermediates (e.g., 2-(2-phenyl-5-ethoxyoxazolyl)-Δ²-oxazoline in boiling toluene), which achieves high yields (97%) by ring expansion .

Q. What characterization techniques are critical for confirming the structure of this compound?

X-ray diffraction (XRD) is essential for resolving spatial configurations, particularly for verifying ring fusion and substituent positions. Spectroscopic methods like ¹H/¹³C NMR and IR are used to confirm functional groups (e.g., ester carbonyl at ~170 ppm in ¹³C NMR). High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. How do substituents on the pyrazolooxazole core influence physicochemical properties?

Substituents such as bromine (e.g., 7-bromo-2-methyl derivatives) increase molecular polarity and steric hindrance, altering solubility and reaction kinetics. Electron-withdrawing groups (e.g., chlorine) enhance electrophilicity, facilitating nucleophilic substitutions at the oxazole ring .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of pyrazolooxazole ring formation?

Cyclization reactions often proceed via intramolecular nucleophilic attack. For example, in Biginelli-like reactions, the pyrazole nitrogen attacks the carbonyl carbon of 1,3-dicarbonyl compounds, forming the fused oxazole ring. Solvent polarity (e.g., DMF) stabilizes transition states, favoring 5-membered ring closure over competing pathways .

Q. How can reaction conditions be optimized to improve yield and purity?

  • Temperature: Reflux in DMF (140–150°C) accelerates cyclization but may require short heating times (~20 minutes) to avoid decomposition .
  • Catalysts: While non-catalytic methods exist, K₂CO₃ or NaOEt can enhance nucleophilicity in multicomponent reactions .
  • Solvent: Polar aprotic solvents (DMF, acetone) improve solubility of intermediates, while toluene facilitates thermolysis by reducing side reactions .
ConditionOptimal ParametersImpact on Yield/Purity
SolventDMFIncreases reaction rate
Temperature140–150°C (reflux)Balances kinetics/stability
CatalystK₂CO₃ (10 mol%)Enhances nucleophilicity

Q. How do structural modifications impact biological activity in related compounds?

Pyrazolooxazole derivatives exhibit bioactivity correlated with substituent electronegativity and ring saturation. For example:

  • Anticancer activity: Pyrazolo[4,3-c]pyridine analogs show IC₅₀ values in the low micromolar range against HeLa cells due to intercalation with DNA .
  • Antimicrobial activity: Thiazolo[3,2-a]pyrimidine derivatives with methylthio groups demonstrate broad-spectrum antibacterial effects via enzyme inhibition .
SubstituentBiological ActivityMechanism
ChlorophenylAnticancer (HeLa)DNA intercalation
MethylthioAntibacterialDihydrofolate reductase inhibition

Q. How should researchers address contradictions in reported bioactivity data?

Discrepancies often arise from assay variability (e.g., cell line selection, incubation time). To resolve these:

  • Standardize assays: Use identical cell lines (e.g., DU 145 for prostate cancer) and protocols.
  • Control experiments: Include reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate activity .
  • SAR studies: Systematically vary substituents to isolate structural contributors to activity .

Methodological Recommendations

  • Synthetic Challenges: Avoid prolonged heating in polar solvents to prevent ester hydrolysis. Use inert atmospheres (N₂/Ar) for oxygen-sensitive intermediates .
  • Data Validation: Cross-reference spectral data with computational simulations (e.g., DFT for NMR chemical shifts) .

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